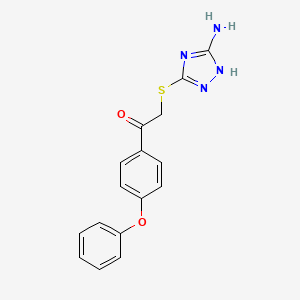

4-benzoyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-benzoyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their use as anti-inflammatory, antifungal, and anticancer agents, as well as their role in cardiac electrophysiological activity .

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions of thioureas with various reagents. For example, the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides involves base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine . Similarly, N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides are synthesized by heterocyclization of the corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas with bromoacetone produced in situ using bromine in dry acetone . These methods highlight the versatility of cyclization reactions in creating a wide array of benzamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can influence the compound's biological activity and physical properties. Single-crystal X-ray analysis is a common technique used to determine the precise molecular structure of these compounds . For instance, the molecular conformation and modes of supramolecular aggregation in N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been elucidated through structural characterization, revealing the importance of substituents on the benzamide ring and their impact on molecular interactions .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which are essential for their biological activity. The electrophysiological activity of N-substituted imidazolylbenzamides, for example, indicates that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, showing that methyl functionality and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, play a crucial role in their ability to form gels .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can be characterized using various analytical techniques such as IR, NMR, mass spectrometry, and CHNS elemental analysis . The presence of different substituents can lead to variations in properties such as solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. For instance, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures has been attributed to their specific molecular interactions and substituent effects .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

One application in medicinal chemistry involves the development of compounds with potential for treating Alzheimer's disease. For instance, a series of compounds, including those structurally related to 4-benzoyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, have been investigated for their inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds have shown promise in decreasing tau protein phosphorylation and aggregation, offering neuroprotective activity and potential therapeutic benefits for Alzheimer's disease (Lee et al., 2018).

Liquid Crystal Synthesis

In the field of materials science, derivatives of benzothiazole, similar in structure to this compound, have been utilized in the synthesis of new calamitic liquid crystals. These compounds, featuring a benzothiazole core and Schiff base linkage, show enantiotropic nematic phase presence, highlighting their utility in liquid crystal display technologies (Ha et al., 2010).

Antimicrobial Agents

Research into antimicrobial agents has also benefited from the chemical backbone of this compound. Compounds synthesized from benzothiazole derivatives have shown significant antimicrobial activity, with some being potent against a range of bacterial and fungal strains. This demonstrates their potential as lead structures for developing new antimicrobial drugs (Desai et al., 2013).

Corrosion Inhibition

In the realm of industrial applications, benzothiazole derivatives have been explored as corrosion inhibitors for metals. These compounds, closely related to this compound, have been found to offer protection against steel corrosion in acidic environments, showcasing their utility in prolonging the lifespan of metal structures and components (Hu et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-benzoyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-25-19-13-12-18(28-2)14-20(19)29-23(25)24-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFBMFAROJLPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

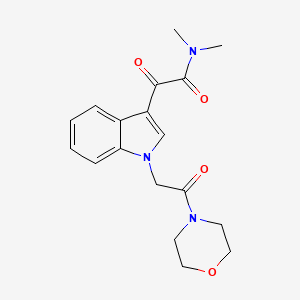

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)

![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)